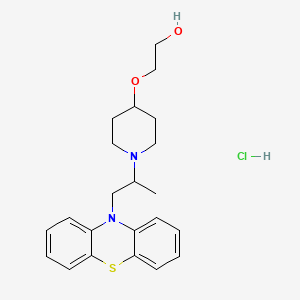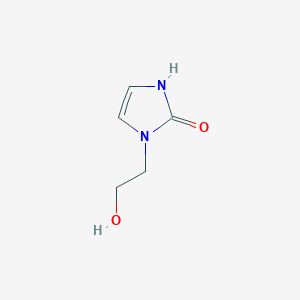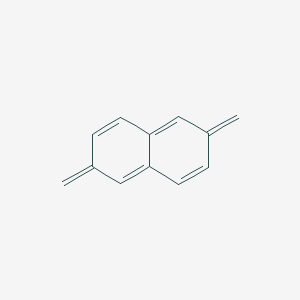![molecular formula C17H28O2 B14652928 {2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene CAS No. 52107-43-4](/img/structure/B14652928.png)
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene is an organic peroxide compound known for its applications in polymerization processes and as an initiator in various chemical reactions. This compound is characterized by its peroxide functional group, which imparts significant reactivity, making it valuable in industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene typically involves the reaction of 2,4,4-trimethylpentan-2-yl hydroperoxide with benzene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Mecanismo De Acción
The mechanism of action of {2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene involves the homolytic cleavage of the peroxide bond, generating free radicals. These free radicals initiate chain reactions, particularly in polymerization processes, leading to the formation of long polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: Another organic peroxide used in polymerization and as an acne treatment.
Di-tert-butyl peroxide: Commonly used as a radical initiator in various chemical reactions.
Cumene hydroperoxide: Utilized in the production of phenol and acetone.
Uniqueness
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes, where controlled initiation is crucial.
Propiedades
Número CAS |
52107-43-4 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-(2,4,4-trimethylpentan-2-ylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C17H28O2/c1-15(2,3)13-16(4,5)18-19-17(6,7)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
Clave InChI |
KECTWKGGALEDOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)OOC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


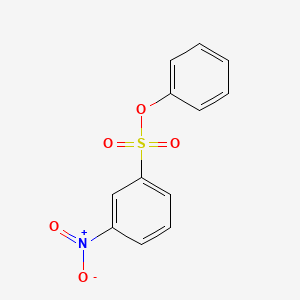

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
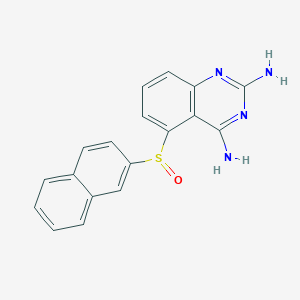
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
